Carbon-13C tetrabromide

Catalog No.
S1936774
CAS No.
72802-79-0
M.F
CBr4
M. Wt
332.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbon-13C tetrabromide

CAS Number

72802-79-0

Product Name

Carbon-13C tetrabromide

IUPAC Name

tetrabromo(113C)methane

Molecular Formula

CBr4

Molecular Weight

332.62 g/mol

InChI

InChI=1S/CBr4/c2-1(3,4)5/i1+1

InChI Key

HJUGFYREWKUQJT-OUBTZVSYSA-N

SMILES

C(Br)(Br)(Br)Br

Canonical SMILES

C(Br)(Br)(Br)Br

Isomeric SMILES

[13C](Br)(Br)(Br)Br

The exact mass of the compound Carbon-13C tetrabromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Carbon-13C tetrabromide (13CBr4, CAS 72802-79-0) is a highly enriched (typically 99 atom % 13C) isotopically labeled halocarbon utilized primarily as a specialized brominating agent and a single-carbon electrophile. Functioning as the fully brominated analog of methane with a stable 13C nucleus, it is a solid at room temperature (melting point 88–90 °C), which facilitates precise stoichiometric weighing compared to volatile liquid halocarbons [1]. In industrial and advanced research procurement, 13CBr4 is prioritized for synthesizing 13C-labeled active pharmaceutical ingredients (APIs), generating labeled carbenoids for mechanistic studies, and serving as an isotopically distinct carbon dopant in semiconductor epitaxy.

Substituting Carbon-13C tetrabromide with its unlabeled counterpart (12CBr4) or related labeled liquids (such as 13C-bromoform, 13CHBr3) fundamentally compromises experimental and synthetic integrity. Unlabeled CBr4 possesses a natural 13C abundance of only ~1.1%, rendering it essentially NMR-silent and incapable of providing the +1 Da mass shift required for isotopic dilution mass spectrometry (IDMS) or background-free semiconductor doping . Conversely, while 13CHBr3 provides the requisite 13C label, its liquid state (melting point 8 °C) and inherent volatility introduce significant evaporative loss risks during micro-scale handling. Furthermore, the presence of the C-H bond in 13CHBr3 alters reaction pathways in Corey-Fuchs and Appel reactions, preventing complete halogenation and reducing the yield of the target gem-dibromoalkenes or alkyl bromides.

Unambiguous Carbon Tracking in Carbometalation and Rearrangement Reactions

In the synthesis of labeled vinylidene gem-bismetallic intermediates, tracking carbon migration requires high NMR sensitivity. Using 13CBr4 (99 atom % 13C) provides a ~90-fold enhancement in 13C NMR signal-to-noise ratio compared to natural abundance CBr4. This quantitative enhancement allows researchers to accurately resolve complex migration ratios, such as the 12:1 alkyl-versus-allyl migration observed in Fritsch-Buttenberg-Wiechell (FBW) rearrangements, which remains undetectable with unlabeled precursors[1].

Evidence Dimension13C NMR Signal-to-Noise Ratio (SNR) and resolution of migration ratios
Target Compound Data13CBr4 (99 atom % 13C enrichment)
Comparator Or Baseline12CBr4 (1.1% natural abundance)
Quantified Difference~90-fold SNR enhancement enabling the resolution of a 12:1 regioselective migration ratio.
ConditionsMicro-scale synthesis of carbenoids and subsequent 13C NMR analysis.

Buyers investigating complex reaction pathways must procure the 99% enriched form to achieve viable NMR resolution without scaling up costly reaction volumes.

Background-Free Carbon Doping in Chemical Beam Epitaxy (CBE)

In the manufacturing of p-type GaAs semiconductors, carbon is often used as a dopant. However, distinguishing intentional doping from background vacuum chamber contamination is challenging. Utilizing 13CBr4 as the dopant source in Chemical Beam Epitaxy introduces a distinct isotopic shift in the localized vibrational mode (LVM). While standard 12CBr4 doping yields a C_As mode at ~582 cm⁻¹, 13CBr4 shifts this absorption to ~560 cm⁻¹ [1]. This spectral separation allows for the precise quantification of intentional carbon incorporation up to concentrations of 1×10^19 cm⁻³.

Evidence DimensionLocalized Vibrational Mode (LVM) infrared absorption frequency
Target Compound Data13CBr4 dopant (LVM at ~560 cm⁻¹)
Comparator Or Baseline12CBr4 dopant (LVM at ~582 cm⁻¹)
Quantified DifferenceA distinct Δ ~22 cm⁻¹ isotopic shift in the carbon-acceptor vibrational mode.
ConditionsChemical Beam Epitaxy (CBE) growth of GaAs doped to ~1×10^19 cm⁻³.

Allows semiconductor researchers to accurately quantify dopant activation rates without interference from ambient carbon contamination.

Stoichiometric Precision and Handling in Precursor Procurement

For the synthesis of 13C-labeled downstream products via Appel or Corey-Fuchs reactions, precursor handling directly impacts atom economy. 13CBr4 is a solid with a melting point of 88–90 °C, whereas its closest labeled analog, 13C-bromoform (13CHBr3), is a liquid at room temperature (melting point 8 °C) with higher volatility [1]. The solid state of 13CBr4 enables sub-milligram weighing accuracy with negligible evaporative loss during transfer, ensuring near 100% stoichiometric precision for high-value isotopic labeling workflows.

Evidence DimensionPhysical state and evaporative loss risk during handling
Target Compound Data13CBr4 (Solid, mp 88–90 °C, negligible room-temperature volatility)
Comparator Or Baseline13CHBr3 (Liquid, mp 8 °C, volatile)
Quantified DifferenceSolid state eliminates the >5% evaporative transfer loss typically associated with volatile liquid halocarbons at the micro-scale.
ConditionsBenchtop preparation and weighing for micro-scale isotopic synthesis.

When procuring expensive isotopically labeled reagents, the solid state of 13CBr4 ensures maximum atom economy and prevents costly material loss.

Absolute Calibration Standard for Halocarbon Spectroscopic Matrix Isolation

Analytical calibration for halocarbon degradation requires precise isotopic baselines. In cryogenic matrix-isolation studies of carbon tetrabromide radicals, 13CBr4 provides an unambiguous spectral shift. The v3 infrared absorption mode for 12CBr4 appears at 675 cm⁻¹, whereas 13CBr4 shifts this peak to 649 cm⁻¹ [1]. This 26 cm⁻¹ shift completely eliminates spectral overlap with natural abundance background signals, providing an absolute reference for computational models.

Evidence DimensionInfrared absorption frequency (v3 mode)
Target Compound Data13CBr4 (Absorption at 649 cm⁻¹)
Comparator Or Baseline12CBr4 (Absorption at 675 cm⁻¹)
Quantified DifferenceA clean Δ26 cm⁻¹ isotopic shift that resolves background overlap.
ConditionsCryogenic (20 K) argon matrix-isolation infrared spectroscopy.

Essential for analytical laboratories requiring absolute mass-shifted baselines to validate halocarbon detection instruments.

Mechanistic Elucidation of Alkyne Syntheses

Directly leveraging the ~90-fold NMR sensitivity enhancement detailed in Section 3 [1], 13CBr4 serves as a highly effective precursor for Corey-Fuchs and Fritsch-Buttenberg-Wiechell reactions. It allows researchers to synthesize 13C-labeled gem-dibromoalkenes and quantitatively track carbon atom migration pathways during the formation of complex terminal alkynes.

Isotopic Doping in III-V Semiconductors

Utilizing the distinct Δ ~22 cm⁻¹ LVM isotopic shift [2], 13CBr4 is procured as a specialized carbon dopant for Chemical Beam Epitaxy (CBE). It enables the creation of p-type GaAs and AlGaAs layers where intentional dopant incorporation can be unambiguously distinguished from background vacuum carbon contamination.

Synthesis of 13C-Labeled Active Pharmaceutical Ingredients (APIs)

Benefiting from its solid-state handling advantages [3], 13CBr4 serves as an efficient brominating and carbon-donating agent in the Appel reaction. It is used to produce precisely labeled alkyl bromides, which are critical intermediates for synthesizing APIs destined for ADME (absorption, distribution, metabolism, and excretion) mass spectrometry studies.

Calibration Standards for Environmental Mass Spectrometry

Based on its absolute spectral shift capabilities [4], 13CBr4 is used as a primary starting material to synthesize highly specific, mass-shifted volatile organic compound (VOC) standards. These standards are procured by environmental testing laboratories to calibrate GC-MS equipment for the detection of brominated disinfection byproducts in water systems.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Carbon-13C tetrabromide

Dates

Last modified: 08-16-2023

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